![molecular formula C9H8O2S B15223043 5-Methylbenzo[b]thiophene 1,1-dioxide CAS No. 19156-71-9](/img/structure/B15223043.png)
5-Methylbenzo[b]thiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylbenzo[b]thiophene 1,1-dioxide is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of a methyl group at the 5-position and a dioxide group at the 1,1-position makes this compound unique. It has diverse applications in medicinal chemistry and materials science due to its structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing 5-Methylbenzo[b]thiophene 1,1-dioxide involves the electrochemical reaction of sulfonhydrazides with internal alkynes. This reaction occurs under constant current electrolysis using graphite felt electrodes in an undivided electrolytic cell at room temperature. The electrolyte used is Et4NPF6, and the co-solvent is a mixture of HFIP and CH3NO2 .
Industrial Production Methods: Industrial production methods for benzothiophene derivatives often involve metal-catalyzed reactions. For instance, palladium-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported. This method is efficient and occurs at the C2-position via C-H activation .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methylbenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Substitution reactions, such as arylation, can occur at the C2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides.
Reduction: Reducing agents like hydrogen gas or metal hydrides are used.
Substitution: Palladium catalysts and arylboronic acids are commonly used for arylation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Aryl-substituted benzo[b]thiophene 1,1-dioxides.
Wissenschaftliche Forschungsanwendungen
5-Methylbenzo[b]thiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of materials with specific photophysical properties, such as polymer light-emitting diodes
Wirkmechanismus
The mechanism of action of 5-Methylbenzo[b]thiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations, such as oxidation and reduction, which affect its reactivity and interactions with other molecules. The presence of the dioxide group influences its electron-withdrawing properties, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene 1,1-dioxide: Lacks the methyl group at the 5-position.
Thiophene 1,1-dioxide: Lacks the fused benzene ring.
5-Methylbenzo[b]thiophene: Lacks the dioxide group at the 1,1-position.
Uniqueness: 5-Methylbenzo[b]thiophene 1,1-dioxide is unique due to the combination of the methyl group and the dioxide group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
19156-71-9 |
|---|---|
Molekularformel |
C9H8O2S |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
5-methyl-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C9H8O2S/c1-7-2-3-9-8(6-7)4-5-12(9,10)11/h2-6H,1H3 |
InChI-Schlüssel |
RPLDGRKYEITQNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


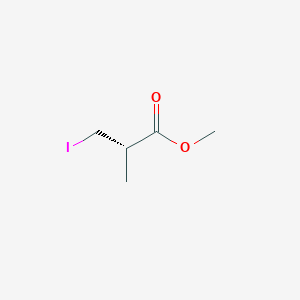
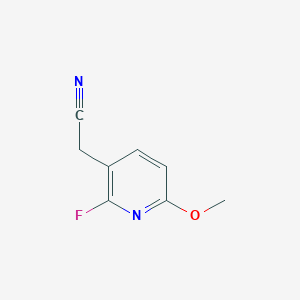
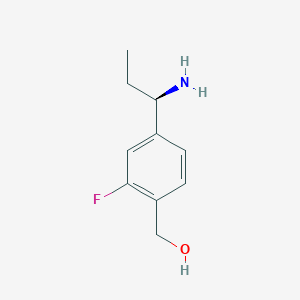
![ethyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B15222996.png)
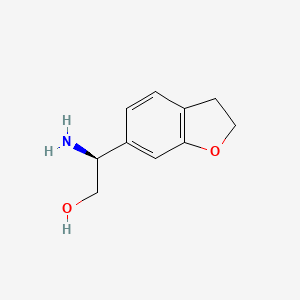
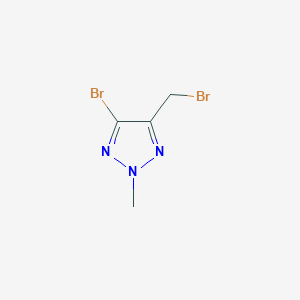
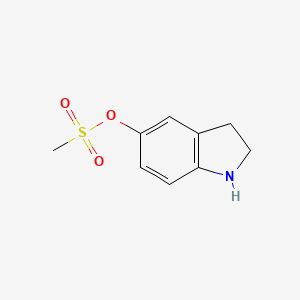
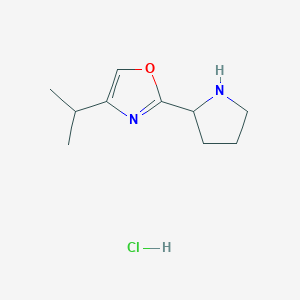
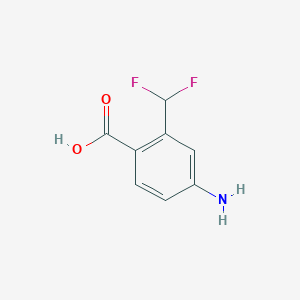
![3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223032.png)
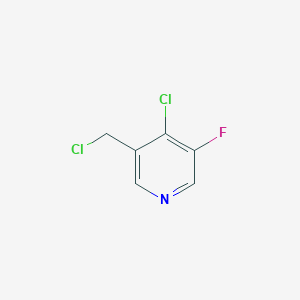
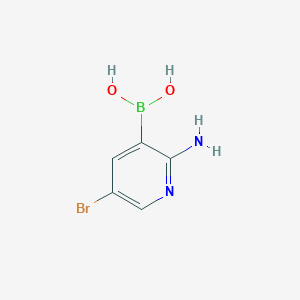
![N-Hydroxybenzo[b]thiophene-5-carboximidamide](/img/structure/B15223052.png)

